molecular formula C21H24N2O3 B10830778 1-Methoxy-gelsemine

1-Methoxy-gelsemine

Cat. No.: B10830778
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-WBBLZAMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-gelsemine is a natural alkaloid derived from the plant Gelsemium elegans Benth., which is known for its complex chemical structure and significant biological activities. This compound belongs to the class of indole alkaloids and has been studied for its potential therapeutic applications, particularly in the field of neurology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-gelsemine involves several steps, including an organocatalytic Diels-Alder reaction, intramolecular trans-annular aldol condensation, and a late-stage intramolecular SN2 substitution . The process is highly enantioselective and diastereoselective, ensuring a high enantiomeric excess and overall yield .

Industrial Production Methods

Industrial production methods for this compound typically involve extraction from Gelsemium elegans Benth. using ethyl acetate, followed by purification through silica gel chromatography . This method ensures the isolation of the compound in a pure form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-gelsemine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

(1R,2S,5S,6S,7R,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16-,17-,18+,20+,21-/m1/s1

InChI Key

SSSCMFCWHWCCEH-WBBLZAMHSA-N

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@@H]4[C@@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C

Origin of Product

United States

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